2-methoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
The 2-methoxyacetamide substituent adds further hydrogen-bonding capacity and may influence metabolic stability due to the methoxy group’s electron-donating properties . While direct pharmacological data for this compound is unavailable, structural analogs suggest possible applications in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
2-[3-[(2-methoxyacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-22-7-14(21)17-15-11-8-24-9-12(11)18-19(15)6-13(20)16-5-10-3-2-4-23-10/h10H,2-9H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMAPBVUYKPGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic derivative characterized by a complex structure that includes a thieno[3,4-c]pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 467.58 g/mol. Its structure features various functional groups that may influence its biological activity, including methoxy, acetamide, and thieno[3,4-c]pyrazole components.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O4S |
| Molecular Weight | 467.58 g/mol |
| Purity | ≥95% |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of thieno[3,4-c]pyrazole have been explored for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A comparative study showed that specific thieno[3,4-c]pyrazole derivatives demonstrated IC50 values in the low micromolar range against multiple tumor cell lines. The mechanism was primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition:
- Cholinesterase Inhibition : Similar compounds have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy.
- Kinase Inhibition : Some thieno[3,4-c]pyrazole derivatives are known to inhibit kinases involved in cancer progression.
Case Studies
- Study on Anticancer Activity : A recent publication reported that a related thieno[3,4-c]pyrazole compound exhibited an IC50 value of 0.23 µM against AChE, indicating strong inhibitory activity compared to standard drugs like donepezil (IC50 = 0.12 µM). This suggests that the compound may also possess similar or enhanced effects on cholinesterase enzymes .
- Mechanistic Insights : Research using molecular docking simulations indicated that compounds with a similar backbone bind effectively to the active sites of AChE and BuChE. The presence of specific substituents influenced binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, heterocyclic cores, and functional group contributions.
Table 1: Structural Comparison of Key Compounds
Key Observations:
Heterocyclic Core Variations: The thienopyrazole core in the target compound offers a unique electronic profile compared to simpler pyrazoles or thiazolo-pyridines . The fused thiophene ring may enhance aromatic interactions in biological targets. Triazole-based analogs (e.g., ) prioritize metal-binding capabilities, whereas thiazolo-pyridines favor electron-withdrawing effects for charge stabilization.
Substituent Effects: The tetrahydrofuran-2-ylmethylamino group distinguishes the target compound by improving solubility and enabling hydrogen bonding via its ether oxygen, unlike the lipophilic 4-methylphenoxy group in . Methoxy vs. Halogen Substituents: The target’s methoxy group may reduce oxidative metabolism compared to halogenated analogs (e.g., ), which often exhibit increased metabolic resistance but higher lipophilicity.
Functional Group Contributions: Acetamide Linkages: Common across all compounds, the acetamide group serves as a hydrogen-bond donor/acceptor. In the target compound, the 2-methoxyacetamide’s electron-donating effects may stabilize interactions with polar binding pockets . Sulfur-Containing Groups: Thiophene () and thioether () substituents introduce varied electronic effects, with sulfur atoms influencing redox reactivity or hydrophobic interactions.
Table 2: Hypothetical Physicochemical Properties (Based on Structural Analogues)
Research Implications
- Synthetic Routes: The target compound’s synthesis may involve condensation of a thienopyrazole precursor with 2-methoxyacetyl chloride, analogous to methods in , followed by amidation.
- Biological Potential: Structural similarities to kinase inhibitors (e.g., thiazolo-pyridines ) suggest possible activity in enzymatic inhibition. The tetrahydrofuran group could enhance blood-brain barrier penetration, making it relevant for CNS targets .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The compound’s synthesis likely involves multi-step routes, starting with a thieno[3,4-c]pyrazole core functionalized with acetamide and methoxy groups. Key steps may include:
- Step 1 : Formation of the thieno-pyrazole ring via cyclization of thiophene derivatives with hydrazine analogs under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Introduction of the 2-oxoethylamine moiety via nucleophilic substitution, using a tetrahydrofuran-2-ylmethylamine derivative under inert atmosphere (N₂/Ar) to prevent oxidation .
- Step 3 : Acetamide coupling via a Schotten-Baumann reaction, employing chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
Optimization : Yield improvements require precise control of solvent polarity (DMF for solubility vs. ethanol for selectivity), temperature gradients, and catalyst selection (e.g., NaH for deprotonation) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR Spectroscopy : To verify substituent positions (e.g., methoxy group at δ ~3.3 ppm, tetrahydrofuran protons at δ ~1.7–4.0 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+) and rule out byproducts .
- HPLC-PDA : For purity assessment (>95%) and detection of residual solvents or unreacted intermediates .
Q. What are the compound’s key physicochemical properties relevant to in vitro assays?
- Methodological Answer :
- Solubility : Poor aqueous solubility (logP ~3.5 predicted) necessitates DMSO or cyclodextrin-based formulations for biological testing .
- Stability : Susceptibility to hydrolysis at the acetamide group requires storage at –20°C under anhydrous conditions .
- pKa : Estimated pKa ~8.5 (amine group), influencing ionization state in physiological buffers .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic pathways and predict regioselectivity challenges?
- Methodological Answer :
- Reaction Pathway Modeling : Density Functional Theory (DFT) calculations can identify energy barriers for key steps (e.g., cyclization or amide coupling) and predict regioselectivity in heterocyclic ring formation .
- Transition State Analysis : Tools like Gaussian or ORCA help visualize intermediates, reducing trial-and-error in catalyst selection (e.g., Brønsted vs. Lewis acids) .
- Case Study : highlights ICReDD’s quantum chemical workflows to narrow optimal conditions, reducing synthesis time by 40% .
Q. How should researchers address contradictions in biological activity data across similar compounds?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC50 vs. EC50). Standardize protocols using CLIA-certified labs .
- Structural Analogues : Compare with derivatives like N-(2-(methylthio)phenyl)-2-(5-oxo-thiazolo[3,2-a]pyrimidin-3-yl)acetamide (), noting how methoxy vs. methylthio groups alter target binding .
- Statistical Validation : Use ANOVA or Bayesian meta-analysis to resolve outliers in dose-response datasets .
Q. What strategies are effective for elucidating the compound’s mechanism of action against biological targets?
- Methodological Answer :
- Target Deconvolution : Employ affinity chromatography with biotinylated probes or CRISPR-Cas9 knockout screens to identify binding partners .
- Kinetic Studies : Surface Plasmon Resonance (SPR) to measure binding constants (KD) for putative targets (e.g., kinases or GPCRs) .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or metabolic disruption) .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer :
- Isotopic Labeling : Use 13C-labeled precursors to trace unexpected peaks (e.g., solvent adducts or rotamers) .
- Dynamic NMR : Variable-temperature NMR to identify conformational flexibility in the tetrahydrofuran or thieno-pyrazole moieties .
- Collaborative Validation : Cross-validate data with independent labs using identical instrumentation (e.g., 500 MHz NMR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
